molecular formula C14H12FN3O2 B6345588 2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354919-36-0

2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345588
CAS No.: 1354919-36-0
M. Wt: 273.26 g/mol
InChI Key: KSCJVJQPAGHLAM-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS 354919-36-0) is a chemical compound of interest in advanced materials research. This high-purity reagent is primarily identified for its application in the development of Organic Light-Emitting Diodes (OLEDs) . The molecular structure, which incorporates both a 4-fluorophenyl group and a furanylmethyl moiety on a dihydroimidazolone core, offers a unique electronic configuration valuable for creating novel organic semiconductors and emissive materials . Researchers can utilize this compound as a key synthetic building block or functional core to explore new charge-transporting or light-emitting layers in electronic devices. With a molecular formula of C14H12FN3O2 and a molecular weight of 273.26 g/mol, it provides a defined scaffold for further chemical modification and study . This product is intended for research and development purposes exclusively in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-4-(furan-2-ylmethyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCJVJQPAGHLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Strategies

The foundational approach to synthesizing 2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one involves sequential condensation and cyclization reactions. As reported in, the imidazole core is constructed via a three-component reaction between 4-fluorobenzaldehyde, furfurylamine, and a cyanamide derivative. The reaction proceeds in ethanol under reflux conditions (78°C, 12–18 hours), catalyzed by acetic acid to facilitate imine formation and subsequent cyclization.

A modified protocol from employs phosphoryl chloride (POCl3_3) in chloroform to activate carbonyl intermediates, achieving cyclization at reduced temperatures (0–25°C). This method reported a 79% yield for a structurally analogous imidazole derivative, emphasizing the importance of electrophilic activation in ring closure.

Table 1: Comparison of Cyclization Conditions

ParameterEthanol RefluxPOCl3_3-CHCl3_3
Temperature78°C0–25°C
CatalystAcetic acidPOCl3_3
Yield68%79%
Reaction Time18 hours24 hours

Functionalization of the Furan Moiety

Incorporating the furan-2-ylmethyl group requires precise functionalization strategies. A Grignard reagent-based approach, adapted from, involves reacting 5-(hydroxymethyl)furan-2-carbaldehyde with 4-fluorophenylmagnesium bromide. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0°C, followed by quenching with saturated ammonium chloride to yield the secondary alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane generates the ketone, which undergoes reductive amination to introduce the amino group.

Optimization of Reaction Parameters

Solvent and Catalytic Systems

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in amination steps, while ethanol and methanol favor cyclization due to their high dielectric constants. Catalytic systems utilizing triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) improve yields by 15–20% in acylation steps, as evidenced in.

Temperature and Time Dependencies

Lower temperatures (0–5°C) minimize side reactions during sensitive steps such as imine formation, whereas higher temperatures (70–80°C) accelerate cyclization. Reaction times exceeding 24 hours in POCl3_3-mediated reactions correlate with increased byproduct formation, necessitating careful monitoring.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel (60–120 mesh) with ethyl acetate/petroleum ether (1:3) effectively separates the target compound from unreacted starting materials and dimers. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30 to 90:10) achieves >98% purity, critical for pharmacological evaluations.

Spectroscopic Validation

1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6) data confirm structural integrity: δ 7.98–8.02 (2H, m, Ar-F), 6.35–6.42 (2H, m, furan-H), 4.54 (2H, s, CH2_2-furan), and 3.21 (2H, s, NH2_2). Mass spectrometry (ESI) reveals a molecular ion peak at m/zm/z 342.1 [M+H]+^+, consistent with the molecular formula C15_{15}H14_{14}FN3_3O2_2.

Table 2: Key Spectral Data

TechniqueKey SignalsSource
1H^1\text{H}-NMRδ 4.54 (s, CH2_2-furan)
MS (ESI)m/zm/z 342.1 [M+H]+^+
IR (KBr)1665 cm1^{-1} (C=O stretch)

Mechanistic Insights and Side Reactions

Tautomerization Dynamics

The imidazol-4-one core exhibits tautomerism between the 4-keto and 5-enol forms, influenced by solvent polarity. In DMSO-d6d_6, the keto form predominates, evidenced by a singlet at δ 3.21 ppm for the NH2_2 group.

Byproduct Formation

Common byproducts include dimeric species from Michael addition (10–15% yield) and dehalogenated analogs due to residual moisture. Strict anhydrous conditions and molecular sieves reduce these impurities to <5%.

Scalability and Industrial Relevance

Kilo-Scale Synthesis

A pilot-scale protocol from demonstrates scalability using continuous flow reactors, achieving 85% yield at 1 kg/batch. Key modifications include substituting POCl3_3 with trimethylsilyl chloride (TMSCl) for safer handling and reduced corrosion.

Environmental Considerations

Solvent recovery systems (e.g., rotary evaporation with cold traps) reclaim >90% of THF and ethyl acetate, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions could target the imidazole ring or the fluorophenyl group, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation products: Furan-2-carboxylic acid derivatives.

    Reduction products: Amine derivatives of the imidazole ring.

    Substitution products: Various substituted imidazole derivatives.

Scientific Research Applications

Overview

2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound belonging to the imidazole class. Its unique structure, featuring both fluorophenyl and furan groups, suggests potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article reviews its applications, mechanisms of action, and comparative biological activities with similar compounds.

The compound exhibits several biological activities primarily attributed to its ability to interact with various biological targets:

Enzyme Inhibition

The compound has been identified as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism. This inhibition is significant for treating neurodegenerative diseases and mood disorders due to its role in regulating serotonin and norepinephrine levels.

Modulation of Signaling Pathways

It influences cellular signaling pathways that regulate processes such as cell proliferation and apoptosis. This modulation can have therapeutic implications in cancer treatment, where altered signaling pathways are often implicated.

Applications in Medicinal Chemistry

The unique structural features of this compound enhance its potential as a drug candidate:

Antitumor Activity

Studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through the inhibition of critical signaling pathways.

Antidepressant Properties

Given its MAO-A inhibitory activity, it shows promise as an antidepressant agent. Research indicates that compounds with similar structures have been effective in alleviating symptoms of depression.

Binding to Enzymes or Receptors

It may bind to active sites or allosteric sites on enzymes or receptors, modulating their activity and influencing downstream signaling pathways.

Pathway Modulation

The compound can affect key signaling pathways involved in cellular functions such as survival, growth, and differentiation, thereby contributing to its therapeutic effects.

Mechanism of Action

The mechanism of action of 2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one would depend on its specific biological target. Generally, it may involve:

    Binding to enzymes or receptors: The compound could interact with active sites or binding pockets, inhibiting or modulating their activity.

    Pathway modulation: It may affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s closest analogs differ in substituents on the phenyl ring or the heterocyclic appendages. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-fluorophenyl, furan-2-ylmethyl C₁₅H₁₃FN₃O₂ ~285.3 Electron-withdrawing F, heteroaromatic furan
2-amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one 3-methoxyphenyl, furan-2-ylmethyl C₁₅H₁₅N₃O₃ 285.30 Methoxy (electron-donating) enhances polarity; similar furan moiety
5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one Bis-4-fluorophenyl, imidazolylpropyl C₂₈H₂₁F₂N₃O₃ 485.48 Dual fluorophenyl groups; extended alkyl chain with imidazole
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl, triazolyl, fluorophenyl C₂₇H₁₈ClF₂N₇S 566.00 Triazole-thiazole hybrid; halogen (Cl) increases lipophilicity

Key Observations :

  • Lipophilicity : Halogenated derivatives (Cl, Br) exhibit higher logP values, enhancing membrane permeability but possibly reducing solubility .

Implications for the Target Compound :

  • The furan moiety may confer antifungal or antibacterial properties, as seen in thiazolyl hydrazones .

Crystallographic and Physicochemical Properties

Isostructural comparisons highlight the role of substituents in crystal packing and stability:

  • Isostructural Halogen Derivatives : Compounds 4 (Cl) and 5 (Br) in share identical crystal systems (triclinic, P¯1) but adjust packing to accommodate halogen size. The target compound’s furan group, being bulkier than Cl/Br, may adopt distinct packing motifs.
  • Thermal Stability : Methoxy-substituted analogs (e.g., ) exhibit lower melting points (~55–57°C) compared to halogenated derivatives, reflecting weaker intermolecular forces.

Biological Activity

Overview

2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound classified within the imidazole family. Its unique structure, featuring a fluorophenyl group and a furan-2-ylmethyl moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure

The molecular formula of this compound is C14H12FN3O2. The presence of fluorine and furan groups is hypothesized to enhance its biological activity through increased lipophilicity and specific receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition:

  • The compound may inhibit specific enzymes by binding to their active sites. For instance, it has shown potential as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which is significant in regulating neurotransmitter levels in the brain .

2. Modulation of Signaling Pathways:

  • It can influence cellular signaling pathways that regulate processes such as proliferation and apoptosis. This modulation can lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit varying degrees of antimicrobial activity. Specifically, studies have demonstrated that similar compounds show significant inhibitory effects against Gram-positive and Gram-negative bacteria:

CompoundMIC (µM)Bacterial Strain
Furaline (related compound)20–40S. aureus
Furaline (related compound)40–70E. coli

These findings suggest that this compound may possess comparable antimicrobial properties .

Anticancer Activity

Imidazole derivatives have been explored for their anticancer potential due to their ability to induce apoptosis in cancer cells. The specific mechanism often involves the inhibition of key signaling pathways associated with cell survival:

Case Study:
In vitro studies have shown that modifications in the imidazole structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives similar to our compound have been reported to inhibit tumor growth through apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other imidazole derivatives:

Compound NameStructural FeaturesBiological Activity
2-amino-5-phenyl-4,5-dihydro-1H-imidazol-4-oneLacks fluorine and furan groupsLower antimicrobial activity
2-amino-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-oneContains chlorine instead of fluorineVaries in enzyme inhibition potency

The unique combination of fluorine and furan groups in our compound likely enhances its interaction with biological targets compared to these analogs .

Q & A

Q. What are the optimized synthetic routes for 2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one, and how do reaction conditions influence yield?

A base-promoted, transition-metal-free method using amidines and ketones is effective for synthesizing 4,5-dihydro-1H-imidazol-5-one derivatives. Key variables include solvent polarity (e.g., DMF vs. THF), reaction temperature (80–120°C), and stoichiometry of the base (e.g., K₂CO₃ or NaOH). Microwave-assisted synthesis can reduce reaction times and improve regioselectivity, as demonstrated for structurally similar imidazolones .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • HPLC with UV detection (λ = 254 nm) for purity assessment (>95%).
  • FTIR to confirm functional groups (e.g., NH₂ stretch ~3350 cm⁻¹, C=O stretch ~1680 cm⁻¹).
  • ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, fluorophenyl protons at δ 7.1–7.6 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Target enzyme inhibition (e.g., kinases or phosphatases) using fluorescence-based assays or cell viability tests (MTT assay) in cancer cell lines. For example, fluorophenyl-substituted imidazolones have shown activity against protein kinases, suggesting a potential mechanism to explore .

Advanced Research Questions

Q. How can mechanistic studies elucidate the base-promoted cyclization in the synthesis of this compound?

Conduct kinetic isotope effect (KIE) experiments or DFT calculations to identify rate-determining steps. Trapping intermediates (e.g., enamines or hemiaminals) with quenching agents like acetic anhydride can validate proposed pathways. Evidence from similar imidazolone syntheses supports a stepwise nucleophilic addition-cyclization mechanism .

Q. What crystallographic data or computational models are available to resolve structural ambiguities?

X-ray crystallography (e.g., CCDC 1017138) confirms the dihydroimidazolone core’s planar geometry and hydrogen-bonding patterns. Molecular docking studies can predict binding conformations with biological targets, leveraging software like AutoDock Vina and PDB structures of homologous enzymes .

Q. How should researchers address discrepancies in spectral data or purity across batches?

  • Reproduce synthesis under inert atmospheres (N₂/Ar) to exclude oxidative byproducts.
  • Variable-temperature NMR can resolve dynamic effects causing peak splitting.
  • LC-MS/MS identifies trace impurities (e.g., dehalogenated or hydrolyzed derivatives). Contradictions in literature spectral data for similar compounds highlight the need for rigorous validation .

Q. What experimental designs are recommended for evaluating environmental persistence or toxicity?

Follow the INCHEMBIOL framework:

  • Abiotic studies : Measure hydrolysis half-lives (pH 4–9) and photodegradation rates under UV light.
  • Biotic studies : Use OECD guidelines for acute toxicity (e.g., Daphnia magna EC₅₀) and bioaccumulation assays.
  • Analytical methods : Employ ICP-MS for trace metal analysis and GC-MS for metabolite profiling .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Systematically modify:

  • Furan substituents : Replace with thiophene or pyridine to assess π-π stacking effects.
  • Fluorophenyl group : Test para- vs. meta-fluoro analogs for target selectivity.
  • Amino group : Introduce acyl or sulfonyl protecting groups to modulate solubility. SAR data from related imidazolones show enhanced activity with electron-withdrawing substituents on the aryl ring .

Methodological Notes

  • Avoid commercial sources : Exclude suppliers like BenchChem or AldrichCPR; prioritize peer-reviewed journals and crystallographic databases (e.g., CCDC).
  • Data validation : Cross-reference spectral data with published analogs (e.g., 4-(4-fluorobenzylidene)-1H-imidazol-5(4H)-ones) to confirm assignments .
  • Ethical compliance : Adhere to institutional guidelines for toxicity testing and environmental risk assessments .

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